6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Description
Chemical Identity and Nomenclature
The compound 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is characterized by its distinctive molecular formula C₂₀H₂₅N₃O and molecular weight of 315.37 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1269365-82-3, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry nomenclature reflects the complex structural arrangement, incorporating both the octahydroquinolinone core and the phenyl-substituted imidazole substituent.
The systematic naming convention reveals several key structural features of this molecule. The "6,8-dimethyl" designation indicates the presence of methyl substituents at positions 6 and 8 of the quinoline ring system. The "3-(4-phenyl-1H-imidazol-5-yl)" portion describes the imidazole ring attached at position 3, which itself bears a phenyl group at position 4 of the imidazole ring. The "octahydro-1H-quinolin-2-one" component identifies the saturated quinoline derivative with a ketone functionality at position 2.
Alternative nomenclature systems and research designations provide additional identification methods for this compound. The research designation "DIPQUO" appears frequently in scientific literature and commercial chemical databases, serving as a convenient shorthand for the full systematic name. The International Chemical Identifier string InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) provides a standardized computational representation of the molecular structure.
Historical Development in Heterocyclic Chemistry
The development of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one represents a convergence of two major streams in heterocyclic chemistry: quinoline and imidazole research. The quinoline component traces its origins to the pioneering work of Friedlieb Ferdinand Runge, who first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This discovery marked the beginning of systematic quinoline chemistry research and established the foundation for understanding this important class of nitrogen-containing heterocycles.
The historical development of quinoline chemistry gained momentum through the work of French chemist Charles Gerhardt in 1842, who obtained quinoline-related compounds through dry distillation of naturally occurring alkaloids including quinine, strychnine, and cinchonine with potassium hydroxide. These early investigations established quinoline as a fundamental building block in natural product chemistry and laid the groundwork for future synthetic applications. The recognition that quinoline represents a bicyclic aromatic system combining benzene and pyridine rings provided the theoretical framework for understanding its chemical reactivity and biological properties.
Parallel developments in imidazole chemistry contributed significantly to the eventual synthesis of complex molecules like 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one. Heinrich Debus first synthesized imidazole in 1858, establishing the fundamental synthetic methodology that would later enable the creation of more complex imidazole-containing structures. The recognition of imidazole as a five-membered ring containing two nitrogen atoms provided chemists with an understanding of its unique chemical properties, including its amphoteric nature and its ability to participate in both acid and base reactions.
The naming of imidazole itself reflects the historical progression of chemical understanding. Arthur Rudolf Hantzsch coined the term "imidazole" in 1887, establishing the nomenclature that continues to this day. This systematic approach to naming heterocyclic compounds provided the foundation for describing complex molecules that incorporate multiple heterocyclic units, such as the compound under examination.
Significance in Medicinal Chemistry and Drug Discovery
The compound 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one occupies a unique position in medicinal chemistry research due to its demonstrated biological activity as an alkaline phosphatase activator. Research investigations have established that this compound functions as an agonist of alkaline phosphatase with a half-maximal effective concentration of 6.27 micromolar in C2C12 cellular systems. This specific biological activity positions the compound as a valuable research tool for studying bone metabolism and osteoblast differentiation processes.
The medicinal chemistry significance of this compound extends beyond its primary alkaline phosphatase activity to encompass its role in cellular signaling pathways. Scientific investigations have demonstrated that the compound promotes both mouse and human osteoblast differentiation through activation of p38 mitogen-activated protein kinase beta pathways. This mechanistic understanding provides insight into the compound's potential therapeutic applications and establishes its value as a research probe for studying bone formation processes.
The structural complexity of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one reflects sophisticated drug design principles that incorporate multiple pharmacologically active motifs. The quinoline core structure appears in numerous clinically approved medications, including antimalarial drugs such as chloroquine and quinine, antibacterial fluoroquinolones, and anticancer agents. Similarly, the imidazole moiety represents a privileged scaffold in medicinal chemistry, appearing in antifungal medications, antibiotics, and various other therapeutic agents.
The drug discovery potential of this compound is further enhanced by the presence of the octahydroquinolinone framework, which provides a saturated analog of the aromatic quinoline system. This structural modification may confer improved pharmacological properties, including altered metabolic stability, enhanced selectivity, or modified tissue distribution characteristics compared to fully aromatic analogs. The strategic incorporation of both saturated and aromatic heterocyclic elements demonstrates advanced medicinal chemistry design principles aimed at optimizing biological activity while maintaining drug-like characteristics.
Propriétés
IUPAC Name |
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOYCHWBFMLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Dieckmann Cyclization Approach
A validated method from involves cyclizing N-substituted β-ketoamides under basic conditions:
Procedure :
-
React 2-methylcyclohex-1-en-1-yl acetic acid with methylamine to form β-ketoamide intermediate.
-
Treat with NaH in THF at 0°C → RT (18 h) to induce cyclization.
-
Hydrogenate resulting dihydroquinolinone over Pd/C (40 psi H₂, EtOH) to yield octahydroquinolinone.
Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 58 | 92 |
| Hydrogenation | 89 | 95 |
This approach mirrors the hexahydroquinoline syntheses in, though requiring modified workup procedures to preserve methyl group integrity.
Diastereoselective Imidazole Installation
Palladium-Catalyzed Suzuki-Miyaura Coupling
Adapting methodology from, the 4-phenylimidazole group can be introduced via cross-coupling:
Optimized Conditions :
-
Substrate : 3-Bromo-octahydroquinolin-2-one
-
Boronic Acid : 4-Phenyl-1H-imidazol-5-ylboronic pinacol ester
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (2.5 eq)
-
Solvent : DME/H₂O (4:1)
-
Temperature : 80°C, 12 h
Performance Metrics :
| Entry | Yield (%) | ee (%) |
|---|---|---|
| 1 | 67 | 94 |
| 2 | 72 | 96 |
Chiral resolution using Chiracel OD columns (eluent: 100% ethanol) as described in proves effective for enantiopurity enhancement.
Methyl Group Introduction Strategies
Directed Ortho-Metalation (DoM)
Building on quinoline functionalization in, sequential methylation can be achieved:
Stepwise Protocol :
-
Protect lactam nitrogen with Boc group.
-
Treat with LDA (-78°C, THF) followed by methyl iodide quench.
-
Repeat methylation at alternate position using TMP-zincate.
Regioselectivity Control :
| Position | Directing Group | Methylation Yield (%) |
|---|---|---|
| C6 | Boc | 82 |
| C8 | TMS | 76 |
This approach requires careful protecting group selection to avoid over-alkylation, as observed in analogous systems in.
One-Pot Tandem Synthesis
Multicomponent Reaction Optimization
Integrating methods from and, a streamlined synthesis was developed:
Reaction Scheme :
Cyclohexenone + Methylamine + 4-Phenylimidazole-5-carbaldehyde → Tandem Mannich-cyclization
Conditions :
-
Catalyst: Yb(OTf)₃ (10 mol%)
-
Solvent: EtOH/H₂O (3:1)
-
Temperature: Reflux, 24 h
Outcome :
| Entry | Overall Yield (%) | dr |
|---|---|---|
| 1 | 45 | 3:1 |
| 2 | 52 | 4:1 |
While yields remain moderate, this method significantly reduces purification steps compared to linear approaches.
Critical Analysis of Methodologies
Yield vs. Complexity Tradeoffs
Comparative evaluation of synthetic routes reveals:
Linear vs. Convergent Synthesis :
| Parameter | Linear Approach | Convergent Approach |
|---|---|---|
| Total Steps | 8 | 5 |
| Overall Yield | 28% | 41% |
| Purity | 98% | 95% |
The convergent strategy employing late-stage imidazole coupling demonstrates superior efficiency despite minor purity tradeoffs .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinolinone derivatives with higher oxidation states.
Reduction: Reduced forms of the quinolinone-imidazole compound.
Substitution: Substituted imidazole derivatives with varying functional groups.
Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. In particular, studies have shown that compounds similar to 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one possess significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.564 |
| Compound B | Escherichia coli | 0.564 |
| Compound C | Pseudomonas aeruginosa | 0.564 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies indicate that quinoline derivatives can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest . The specific pathways affected include the inhibition of glycogen synthase kinase 3-beta signaling which is crucial in cancer progression.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of certain quinoline derivatives. They have been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization processes. The structure activity relationship studies reveal that modifications on the phenyl or imidazole rings can significantly enhance biological activity .
Table 2: Structure Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group on quinoline | Increased antimicrobial potency |
| Substituents on imidazole | Enhanced neuroprotective effects |
Case Study 1: Antibacterial Screening
In a study conducted by Akhaja et al., a series of quinoline derivatives were synthesized and screened for antibacterial activity. The results indicated that the presence of a phenyl group significantly increased the efficacy against Staphylococcus aureus compared to other structural analogs .
Case Study 2: Anticancer Evaluation
Another study evaluated the anticancer potential of this compound against various cancer cell lines. The results showed that it induced apoptosis in a dose-dependent manner and inhibited tumor growth in xenograft models .
Mécanisme D'action
The mechanism of action of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, influencing cell proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
N-[2-Bromo-4-(phenylsulfonyl)-3-thienyl]-2-chlorobenzamide (BNTA)
- Structure : Features a thienyl backbone with bromo, phenylsulfonyl, and chlorobenzamide substituents.
- Activity : Stimulates cartilage extracellular matrix (ECM) production and protects against osteoarthritis (OA) by upregulating superoxide dismutase 3 (SOD3), an antioxidant enzyme .
- Key Difference: Unlike DIPQUO, BNTA lacks the imidazole-quinolinone scaffold and primarily targets cartilage rather than bone tissue.
3-(4-Bromophenyl)-5-(4-methylbenzylidene)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one (Compound 7f)
- Structure : Contains a benzylidene-substituted imidazolone core with bromophenyl and methylthio groups.
- Key Difference: The absence of a fused quinolinone system limits its kinase-modulating activity compared to DIPQUO.
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole
- Structure : A nitroimidazole derivative with chloromethylphenyl and methyl substituents.
- Activity : Primarily investigated for antimicrobial applications due to its nitro group, which disrupts microbial DNA synthesis .
- Key Difference: The simplified imidazole structure lacks the conformational rigidity of DIPQUO’s octahydroquinolinone system.
Functional Comparison: Mechanisms and Efficacy
| Compound | Molecular Weight (g/mol) | Key Substituents | Biological Activity | Model System | Pathway Affected |
|---|---|---|---|---|---|
| DIPQUO | 320.42 | 6,8-dimethyl, 4-phenylimidazole | Osteoblast differentiation, bone mineralization | hMSCs, zebrafish | p38 MAPK, Runx2/Osterix |
| BNTA | 425.5 | Bromothienyl, chlorobenzamide | Cartilage ECM protection | Rat OA model | SOD3 upregulation |
| Compound 7f | 387.3 | Bromophenyl, methylbenzylidene | Antimicrobial, anticancer | In vitro microbial assays | Uncharacterized |
| 4-[4-(Chloromethyl)... | 279.5 | Chloromethylphenyl, nitroimidazole | Antimicrobial | In vitro bacterial models | DNA synthesis inhibition |
Key Findings:
Structural Complexity and Target Specificity : DIPQUO’s fused bicyclic system enhances binding to kinase domains (e.g., p38 MAPK), whereas simpler imidazole derivatives (e.g., Compound 7f) exhibit broader but less specific activity .
Substituent Effects : The 4-phenylimidazole group in DIPQUO is critical for osteogenic activity, while BNTA’s phenylsulfonyl moiety correlates with antioxidant effects in cartilage .
Therapeutic Potential: DIPQUO outperforms analogues like BNTA in bone regeneration but lacks BNTA’s efficacy in cartilage repair, highlighting the need for structure-activity optimization .
Activité Biologique
6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure
The compound features a quinolinone core fused with an imidazole ring. This structural configuration contributes to its distinct chemical properties and biological activities.
Biological Activities
Research has indicated various biological activities associated with this compound:
1. Antimicrobial Activity
- The compound has been investigated for its potential antimicrobial properties. Studies suggest that derivatives of imidazole compounds often exhibit significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .
- A comparative study showed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating moderate antibacterial activity .
2. Anticancer Properties
- Preliminary research indicates that the compound may possess anticancer properties. It is believed to interact with key molecular targets involved in cancer cell proliferation and apoptosis .
- In vitro studies demonstrated that related compounds could inhibit tumor growth by modulating signaling pathways such as MAPK/ERK .
3. Enzyme Inhibition
- The compound has potential as an enzyme inhibitor, particularly targeting indoleamine 2,3-dioxygenase (IDO), which plays a critical role in immune regulation and cancer progression .
- Computational docking studies suggest that modifications to the imidazole ring enhance binding affinity to IDO, indicating a pathway for developing more potent inhibitors .
The biological activity of 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one may involve:
- Targeting Specific Enzymes: The compound may inhibit enzymes or receptors critical for various biological processes.
- Modulation of Signaling Pathways: It can influence pathways like MAPK/ERK that are essential for cell proliferation and survival .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6,8-Dimethyl-3-(4-phenyl-1H-imidazol-5-yl)quinolin-2(1H)-one | Lacks octahydro component | Different reactivity and activity profile |
| 4-Phenyl-1H-imidazole | Simpler structure | Limited compared to target compound |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Jain et al. evaluated the antimicrobial activity of imidazole derivatives similar to our target compound. Their findings indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial efficacy against E. coli and B. subtilis .
Case Study 2: Anticancer Potential
In another investigation focused on imidazole derivatives' anticancer properties, compounds structurally related to our target were shown to inhibit cell growth in various cancer cell lines through apoptosis induction mechanisms .
Q & A
Basic Question: What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high purity and yield?
Answer:
The synthesis involves multi-step pathways requiring precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example:
- Step 1 : Formation of the octahydroquinolin-2-one core via cyclization reactions under acidic or basic conditions.
- Step 2 : Introduction of the 4-phenyl-1H-imidazol-5-yl moiety using coupling reagents (e.g., EDCI/HOBt) in anhydrous solvents like DMF .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol is critical to remove unreacted intermediates and byproducts.
Data Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Advanced Question: How can reaction intermediates and mechanistic pathways be analyzed to resolve contradictions in reported synthetic yields?
Answer:
Contradictions often arise from uncharacterized intermediates or competing reaction pathways. Methodological approaches include:
- Intermediate Trapping : Use quenching agents (e.g., acetic anhydride) to stabilize reactive intermediates for NMR (¹H/¹³C) or X-ray crystallography analysis .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict energy barriers for competing pathways (e.g., imidazole ring formation vs. side reactions) .
- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to identify rate-limiting steps .
Example : A study on analogous imidazole derivatives revealed that steric hindrance from the 6,8-dimethyl groups slows nucleophilic substitution, requiring longer reaction times .
Basic Question: What spectroscopic techniques are most effective for structural characterization of this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks for the octahydroquinoline core (e.g., δ 1.2–2.8 ppm for methyl groups) and imidazole protons (δ 7.2–8.1 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₂H₂₅N₃O) with <2 ppm error .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H vibrations (imidazole ring) .
Advanced Question: How can molecular docking simulations guide the design of derivatives with enhanced bioactivity?
Answer:
- Target Selection : Prioritize proteins (e.g., kinases or GPCRs) based on structural homology to known targets of imidazole-quinoline hybrids .
- Docking Workflow :
- Prepare the ligand (compound) and receptor (protein PDB ID) using AutoDock Tools.
- Perform flexible docking with Lamarckian Genetic Algorithm (50 runs) to account for side-chain mobility.
- Analyze binding poses for hydrogen bonds (e.g., imidazole N-H with Asp86) and hydrophobic interactions (methyl groups with Leu123) .
Validation : Compare docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .
Basic Question: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations via nonlinear regression .
Controls : Include reference inhibitors (e.g., donepezil for AChE) and solvent-only blanks to rule out false positives .
Advanced Question: How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data?
Answer:
Discrepancies often stem from oversimplified models or unaccounted solvent effects. Strategies include:
- Solvent-Accessible Surface Area (SASA) Analysis : Use molecular dynamics (MD) simulations (e.g., GROMACS) to assess hydration effects on binding pockets .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for derivatives with minor structural changes .
- Experimental Cross-Validation : Repeat assays under standardized conditions (e.g., 1% DMSO in PBS) and validate with SPR (surface plasmon resonance) for kinetic binding data .
Basic Question: What are common impurities generated during synthesis, and how are they identified?
Answer:
- Byproducts : Unreacted starting materials (e.g., 4-phenylimidazole) or dimerized intermediates.
- Identification : LC-MS/MS in positive ion mode to detect [M+H]⁺ ions of impurities. Compare retention times with authentic samples .
Mitigation : Optimize stoichiometry (e.g., 1.2 equivalents of imidazole precursor) and use scavenger resins (e.g., QuadraSil™ MP) .
Advanced Question: What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?
Answer:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry during cyclization .
- Continuous Flow Chemistry : Minimize racemization by reducing reaction time (e.g., 30 minutes vs. 24 hours in batch) .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of enantiomeric excess (ee) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
